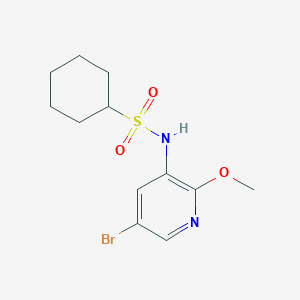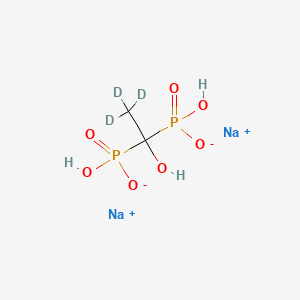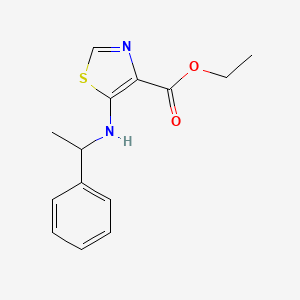
Ethyl 3-(2-iodoethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-iodoethoxy)benzoate is an organic compound with the molecular formula C11H13IO3 It is an ester derivative of benzoic acid, where the benzoate group is substituted with an ethoxy group containing an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-iodoethoxy)benzoate typically involves the esterification of 3-hydroxybenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3-hydroxybenzoic acid and potassium carbonate in acetone.
- Add ethyl iodide dropwise to the reaction mixture.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter off the precipitated potassium iodide.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of alternative solvents and catalysts may be explored to optimize the reaction conditions and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2-iodoethoxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the ethoxy group can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation: The benzoate group can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: The ester group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium cyanide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethoxybenzoates.
Oxidation: Formation of benzoic acids or quinones.
Reduction: Formation of alcohols or aldehydes.
Applications De Recherche Scientifique
Ethyl 3-(2-iodoethoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of biochemical pathways and mechanisms of action of various biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 3-(2-iodoethoxy)benzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom in the ethoxy group can enhance the compound’s binding affinity to its target, leading to increased potency and selectivity. The benzoate group can interact with hydrophobic pockets in the target protein, further stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Ethyl 3-(2-iodoethoxy)benzoate can be compared with other similar compounds, such as:
Ethyl 3-(2-bromoethoxy)benzoate: Similar structure but with a bromine atom instead of iodine. It may have different reactivity and binding affinity.
Ethyl 3-(2-chloroethoxy)benzoate: Similar structure but with a chlorine atom instead of iodine. It may have lower reactivity and binding affinity compared to the iodine derivative.
Ethyl 3-(2-fluoroethoxy)benzoate: Similar structure but with a fluorine atom instead of iodine. It may have different pharmacokinetic properties and metabolic stability.
This compound is unique due to the presence of the iodine atom, which can significantly influence its chemical and biological properties. The larger size and higher polarizability of iodine compared to other halogens can enhance the compound’s reactivity and binding interactions with biological targets.
Propriétés
Formule moléculaire |
C11H13IO3 |
|---|---|
Poids moléculaire |
320.12 g/mol |
Nom IUPAC |
ethyl 3-(2-iodoethoxy)benzoate |
InChI |
InChI=1S/C11H13IO3/c1-2-14-11(13)9-4-3-5-10(8-9)15-7-6-12/h3-5,8H,2,6-7H2,1H3 |
Clé InChI |
ODBGKBWQAKXFIU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)OCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13868475.png)


![N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13868484.png)



![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13868518.png)


![6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine](/img/structure/B13868524.png)

![2-N-[2-(dimethylamino)ethyl]-6-N,6-N-dimethylpyridine-2,6-diamine](/img/structure/B13868538.png)
